![molecular formula C17H19N3O B1680015 7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine CAS No. 496864-15-4](/img/structure/B1680015.png)
7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine
Vue d'ensemble
Description
Aloisine is an inhibitor of Cdk1/cyclin B, Cdk5/p25, and GSK3 (IC50s = 0.70, 1.5, and 0.92 µM, respectively). It is a derivative of the aloisines A and B, which competitively inhibit ATP binding to the catalytic subunit of CDKs and GSKs.
RP-106 is a selective, potent, ATP-competitive inhibitor of CDK1/cyclin B, CDK5/p25, and GSK-3.
Applications De Recherche Scientifique
Inhibition of Cyclin-Dependent Kinases (CDKs)
Aloisine RP-106 acts as a potent, selective, ATP-competitive inhibitor of CDK1/cyclin B . CDKs are a group of protein kinases that are crucial for cell cycle regulation. By inhibiting these kinases, Aloisine RP-106 can potentially control cell proliferation and growth.
Inhibition of CDK5/p25
In addition to CDK1/cyclin B, Aloisine RP-106 also inhibits CDK5/p25 . CDK5 is associated with neuronal development and neurodegenerative diseases. Therefore, Aloisine RP-106 could be used in research related to these areas.
Inhibition of Glycogen Synthase Kinase-3 (GSK-3)
Aloisine RP-106 is an inhibitor of GSK-3 . GSK-3 is involved in numerous cellular processes, including glycogen metabolism, cell signaling, and cell development. Inhibiting GSK-3 could have implications in treating diseases such as Alzheimer’s and diabetes.
Anti-Proliferative Effects
Aloisine RP-106 exerts anti-proliferative effects . This means it can inhibit cell growth and proliferation, which could be beneficial in the study and treatment of cancers.
Research on Neurodegenerative Diseases
Given its inhibitory effects on CDK5/p25, Aloisine RP-106 could be used in research on neurodegenerative diseases . CDK5 is implicated in diseases like Alzheimer’s and Parkinson’s, so Aloisine RP-106 could provide insights into these conditions.
Research on Diabetes
As Aloisine RP-106 inhibits GSK-3 , it could be used in diabetes research. GSK-3 is involved in insulin regulation, so studying the effects of its inhibition could lead to new treatments for diabetes.
Mécanisme D'action
Target of Action
Aloisine RP-106, also known as compound 38, is a potent inhibitor of Cdk1/cyclin B , Cdk5/p25 , and GSK3 . These targets play crucial roles in cell cycle regulation and signal transduction pathways.
Mode of Action
Aloisine RP-106 acts as a selective, potent, ATP-competitive inhibitor of its primary targets . It binds to these kinases and inhibits their activity, thereby affecting the cell cycle and signal transduction pathways. The IC50 values for Cdk1/cyclin B, Cdk5/p25, and GSK3 are 0.70µM, 1.5µM, and 0.92 µM, respectively .
Pharmacokinetics
It is known that the compound is cell-permeable , which suggests that it can readily cross cell membranes to exert its effects.
Propriétés
IUPAC Name |
7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-3-4-5-14-15(12-6-8-13(21-2)9-7-12)20-17-16(14)18-10-11-19-17/h6-11H,3-5H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMANZPBOBRWCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394566 | |
Record name | Aloisine, RP106 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine | |
CAS RN |
496864-15-4 | |
Record name | Aloisine, RP106 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.